Cas no 145241-76-5 (7,8-difluoroquinoline)

7,8-Difluoroquinoline is a fluorinated quinoline derivative characterized by the presence of fluorine atoms at the 7 and 8 positions of the quinoline ring. This structural modification enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing properties of the fluorine atoms improve reactivity in cross-coupling reactions and other transformations, making it valuable for constructing complex heterocyclic frameworks. Its stability and predictable regioselectivity further contribute to its appeal in medicinal chemistry, particularly in the development of bioactive compounds. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in research and industrial applications.
7,8-difluoroquinoline structure
7,8-difluoroquinoline structure
Product Name:7,8-difluoroquinoline
CAS No:145241-76-5
MF:C9H5F2N
MW:165.139508962631
MDL:MFCD01075229
CID:227999
PubChem ID:3025799
Update Time:2025-10-21

7,8-difluoroquinoline Chemical and Physical Properties

Names and Identifiers

    • 7,8-difluoro-Quinoline
    • 7,8-DIFLUOROQUINOLINE
    • Quinoline,7,8-difluoro-
    • AC1MHFZY
    • ACMC-20n4gs
    • AG-D-89027
    • CCRIS 8762
    • CTK4C4448
    • SureCN3562790
    • 7,8-difluoroquinoline
    • MDL: MFCD01075229
    • Inchi: 1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
    • InChI Key: MTJUOHUSWWHAHJ-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC2=CC=CN=C21)F

Computed Properties

  • Exact Mass: 165.03905

Experimental Properties

  • PSA: 12.89

7,8-difluoroquinoline Pricemore >>

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Additional information on 7,8-difluoroquinoline

Introduction to 7,8-difluoroquinoline (CAS No. 145241-76-5)

7,8-difluoroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 145241-76-5, is a fluorinated derivative of quinoline, a heterocyclic aromatic compound with significant applications in pharmaceutical and chemical research. This compound has garnered attention due to its unique structural properties and potential biological activities, making it a subject of extensive study in medicinal chemistry and drug discovery.

The structural motif of 7,8-difluoroquinoline consists of a quinoline core substituted with two fluorine atoms at the 7th and 8th positions. This fluorination introduces electron-withdrawing effects, which can modulate the electronic properties and reactivity of the molecule. Such modifications are strategically employed in medicinal chemistry to enhance binding affinity, metabolic stability, and pharmacokinetic profiles of drug candidates.

In recent years, 7,8-difluoroquinoline has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its fluorinated structure makes it a valuable scaffold for developing novel therapeutic agents targeting a range of diseases. The introduction of fluorine atoms can influence the molecule's interactions with biological targets, potentially leading to improved efficacy and reduced side effects.

One of the most compelling aspects of 7,8-difluoroquinoline is its role in the development of antimicrobial agents. Fluorinated quinolines have shown promise in combating resistant bacterial strains due to their ability to disrupt bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. Studies have demonstrated that the presence of fluorine at specific positions in quinoline derivatives can enhance their binding affinity to these enzymes, leading to more effective antibacterial activity.

Moreover, 7,8-difluoroquinoline has been investigated for its potential applications in anticancer therapy. The fluorinated quinoline scaffold exhibits properties that make it suitable for designing molecules capable of inhibiting key enzymes involved in cancer cell proliferation and survival. Research has highlighted its role in developing small-molecule inhibitors that target tyrosine kinases and other signaling pathways critical for cancer progression.

The synthesis of 7,8-difluoroquinoline involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to construct the desired fluorinated quinoline structure efficiently. These synthetic strategies are crucial for producing sufficient quantities of the compound for further biological evaluation.

Recent advancements in computational chemistry have also played a pivotal role in understanding the structural and electronic properties of 7,8-difluoroquinoline. Molecular modeling techniques have been used to predict how modifications at the 7th and 8th positions affect the molecule's interactions with biological targets. These insights have guided the design of novel derivatives with enhanced pharmacological properties.

The biological activity of 7,8-difluoroquinoline has been further explored through in vitro and in vivo studies. Initial screenings have revealed promising results in terms of antimicrobial and anticancer effects. However, more comprehensive studies are needed to fully elucidate its mechanism of action and potential therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into viable drug candidates.

From a regulatory perspective, 7,8-difluoroquinoline must be handled with appropriate safety measures due to its chemical reactivity. While it is not classified as a hazardous material under current regulations, proper laboratory protocols should be followed to ensure safe handling and storage. This includes using personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with the compound.

The future prospects for 7,8-difluoroquinoline are promising, with ongoing research aimed at expanding its applications in drug discovery. Innovations in synthetic chemistry and biotechnology will continue to drive the development of novel derivatives with improved pharmacological profiles. As our understanding of molecular interactions grows, so too will the potential uses for this versatile fluorinated quinoline scaffold.

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